Product packaging for 4,4-Dimethylpyridine-1-carboxamide(Cat. No.:CAS No. 101376-29-8)

4,4-Dimethylpyridine-1-carboxamide

Cat. No.: B560767
CAS No.: 101376-29-8
M. Wt: 152.197
InChI Key: AQVIODXOMVJLCN-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) and Carboxamide Derivatives in Contemporary Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. rsc.org The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to participate in a variety of chemical reactions, making it a privileged scaffold in medicinal chemistry, materials science, and catalysis. rsc.org Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals, highlighting their biological significance. ontosight.aitandfonline.com

The carboxamide functional group (-C(=O)N-) is another cornerstone of modern organic chemistry, renowned for its chemical stability and its capacity to form strong hydrogen bonds. tandfonline.com This moiety is a common feature in many biologically active molecules and polymers. The combination of a pyridine ring and a carboxamide group gives rise to pyridine carboxamides, a class of compounds that has garnered considerable attention for its diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. ontosight.aitandfonline.com

Significance of Methyl Substitution Patterns on Pyridine Ring Systems

In the case of the hypothetical 4,4-dimethyl substitution pattern on a pyridine ring, it is important to clarify that this specific arrangement is not possible on the aromatic pyridine ring itself, which can only have one substituent at each carbon atom. However, the nomenclature "4,4-Dimethylpyridine-1-carboxamide" suggests a different structure: a 1,4-dihydropyridine (B1200194) derivative where the nitrogen atom is acylated and the C4 position bears two methyl groups. This structural motif dramatically alters the electronic and steric properties compared to aromatic dimethylpyridines (lutidines). solubilityofthings.comwikipedia.org The presence of two methyl groups at the 4-position would be expected to influence the stability and reactivity of the dihydropyridine (B1217469) ring.

Research Landscape for Novel Pyridine Carboxamide Scaffolds

The exploration of novel pyridine carboxamide scaffolds is a vibrant and active area of research. Scientists are continuously designing and synthesizing new derivatives with tailored properties for specific applications. researchgate.nettandfonline.com A significant focus of this research is in the field of medicinal chemistry, where pyridine carboxamides are being investigated as inhibitors of various enzymes and as potential therapeutic agents for a range of diseases. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B560767 4,4-Dimethylpyridine-1-carboxamide CAS No. 101376-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVIODXOMVJLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4,4 Dimethylpyridine 1 Carboxamide

Targeted Synthesis of the 4,4-Dimethylpyridine-1-carboxamide Core Structure

The primary goal is the efficient construction of the 4,4-dimethyl-substituted pyridine (B92270) ring coupled with the N-carboxamide functionality. This involves a multi-step process that begins with the formation of a suitable precursor, followed by the introduction of the carboxamide group and subsequent aromatization.

Retrosynthetic Analysis and Precursor Identification

A plausible retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the molecule into readily available starting materials. The key disconnections involve the C-N bond of the carboxamide and the bonds forming the pyridine ring.

One logical approach is to consider the formation of the pyridine ring via the Hantzsch dihydropyridine (B1217469) synthesis. This would involve the cyclocondensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. Subsequent aromatization of the resulting dihydropyridine would yield the desired pyridine scaffold. The gem-dimethyl group at the C4 position can be introduced by using a suitable precursor during the Hantzsch reaction.

Another potential route involves the direct functionalization of a pre-formed 4,4-dimethylpyridine derivative. However, the synthesis of the core 4,4-dimethylpyridine itself is not trivial. Therefore, the Hantzsch synthesis followed by aromatization appears to be a more viable strategy.

The formation of the 1-carboxamide (B11826670) group can be envisioned through the reaction of the corresponding 4,4-dimethylpyridine with a suitable carbamoylating agent, such as a carbamoyl (B1232498) chloride or an isocyanate. This step would likely be performed on the dihydropyridine intermediate before aromatization, as the aromatic pyridine nitrogen is generally less nucleophilic.

Table 1: Key Precursors for the Synthesis of this compound

PrecursorStructureRole in Synthesis
2,2-Dimethylpropanal(CH₃)₃CCHOSource of the C4 and gem-dimethyl group in the Hantzsch synthesis.
Ethyl acetoacetateCH₃COCH₂COOC₂H₅Provides the C2, C3, C5, and C6 atoms of the pyridine ring.
AmmoniaNH₃Source of the nitrogen atom in the pyridine ring.
N,N-Dimethylcarbamoyl chloride(CH₃)₂NCOClCarbamoylating agent for the formation of the carboxamide group.

Optimization of Reaction Conditions and Yields

For the Hantzsch dihydropyridine synthesis, key parameters to optimize include the choice of solvent, temperature, and catalyst. A variety of solvents can be employed, with alcohols such as ethanol (B145695) or methanol (B129727) being common choices. The reaction is typically carried out under reflux conditions. While the classical Hantzsch reaction is often uncatalyzed, the use of a Lewis or Brønsted acid catalyst can sometimes improve yields and reaction times.

The subsequent aromatization of the dihydropyridine intermediate is a critical step. Numerous oxidizing agents have been reported for the aromatization of Hantzsch dihydropyridines, each with its own advantages and disadvantages. google.comresearchgate.netwum.edu.pkmdpi.com The choice of oxidant needs to be compatible with the N-carboxamide functionality. Mild oxidizing agents would be preferable to avoid potential side reactions.

Table 2: Potential Oxidation Methods for Dihydropyridine Aromatization

Oxidizing AgentTypical ConditionsPotential Advantages/Disadvantages
Nitric acidDilute HNO₃, refluxEffective but can be harsh and lead to side reactions. researchgate.net
DMSOHeatActs as both solvent and oxidant, generally mild. wum.edu.pk
Bismuth(III) nitrate (B79036) pentahydrateAcetic acid, room temperatureMild and efficient for many dihydropyridines.
Ceric ammonium (B1175870) nitrate (CAN)Acetonitrile/water, 0 °C to rtPowerful oxidant, may not be suitable for sensitive substrates.
Pyridinium chlorochromate (PCC)Dichloromethane (B109758), rtMild oxidant, but chromium-based reagents are toxic.

The formation of the carboxamide can be achieved by reacting the dihydropyridine intermediate with N,N-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct. researchgate.net The choice of solvent is also important, with aprotic solvents like dichloromethane or tetrahydrofuran (B95107) being suitable.

Exploration of Stereoselective Synthetic Pathways

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not a primary concern for the preparation of the final compound itself. However, if chiral derivatives were to be synthesized by introducing chiral centers elsewhere in the molecule, stereoselective methods would become relevant. For instance, the use of chiral auxiliaries during the synthesis or the employment of chiral catalysts in key steps could lead to the formation of specific stereoisomers. Asymmetric versions of the Hantzsch synthesis have been developed, which could be adapted to produce chiral dihydropyridine intermediates if required for the synthesis of more complex, chiral analogues.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic framework established for the parent compound can be extended to prepare a variety of structural analogues and derivatives. This allows for the exploration of structure-activity relationships by systematically modifying different parts of the molecule.

Diversification via Carboxamide Moiety Modifications

The carboxamide group offers a prime site for diversification. By employing different carbamoyl chlorides or isocyanates, a wide range of N-substituted analogues can be synthesized. For example, using different dialkylcarbamoyl chlorides would lead to analogues with varying alkyl chain lengths on the carboxamide nitrogen. Similarly, reaction with aryl isocyanates would introduce aromatic substituents, potentially influencing the electronic and steric properties of the molecule.

Table 3: Examples of Reagents for Carboxamide Moiety Diversification

ReagentResulting Analogue Structure
Diethylcarbamoyl chloride4,4-Dimethylpyridine-1-(N,N-diethyl)carboxamide
Phenyl isocyanate4,4-Dimethyl-N-phenylpyridine-1-carboxamide
Benzoyl isocyanate4,4-Dimethyl-N-benzoylpyridine-1-carboxamide

Functionalization of the Dimethylpyridine Ring System

Further diversification can be achieved by introducing substituents onto the pyridine ring itself. This can be accomplished either by using substituted starting materials in the Hantzsch synthesis or by post-synthetic modification of the 4,4-dimethylpyridine core.

For instance, using a substituted β-ketoester in the Hantzsch reaction would result in a pyridine ring with substituents at the C3 and C5 positions.

Post-synthetic functionalization of the pyridine ring can be more challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, strategies such as the use of pyridine N-oxides can facilitate functionalization. acs.orgbeilstein-journals.org Oxidation of the pyridine nitrogen to the N-oxide activates the ring towards both nucleophilic and electrophilic attack at specific positions. For example, C-H functionalization of pyridine N-oxides has been demonstrated, allowing for the introduction of various groups. beilstein-journals.org Subsequent deoxygenation would then yield the functionalized pyridine derivative.

Another approach could involve the functionalization of the dihydropyridine intermediate before aromatization. The double bonds in the dihydropyridine ring are more susceptible to certain reactions than the aromatic pyridine ring, offering another handle for introducing diversity.

Incorporation of Chiral Auxiliaries for Enantioselective Synthesis

The enantioselective synthesis of pyridine derivatives is a significant area of research, particularly for applications in pharmaceuticals and materials science. While specific methods for the enantioselective synthesis of this compound are not documented, strategies employing chiral auxiliaries can be postulated based on established methodologies for related structures. nih.gov

A plausible approach involves the use of a chiral auxiliary attached to the carboxamide nitrogen. This auxiliary would control the stereochemical outcome of a key bond-forming reaction. For instance, a chiral amine could be used to form the amide bond, and its stereodirecting influence could be exploited in a subsequent transformation.

Hypothetical Strategy:

One potential, though unproven, synthetic route could involve the reaction of a 4,4-dimethyl-1,4-dihydropyridine precursor with a chiral isocyanate or a chiral carbamoyl chloride. The chiral auxiliary, being part of the reagent, would direct the addition to one face of the dihydropyridine ring, leading to an enantioenriched product. Subsequent aromatization would yield the chiral this compound.

Common chiral auxiliaries that could theoretically be employed in such a synthesis include Evans auxiliaries (chiral oxazolidinones) or derivatives of chiral amino alcohols like (R)- or (S)-phenylglycinol. nih.gov The choice of auxiliary would be critical in determining the level of stereocontrol.

Table 1: Potential Chiral Auxiliaries and Expected Outcomes (Hypothetical)

Chiral AuxiliaryPotential Reaction TypeExpected Stereochemical Control
Evans OxazolidinoneAcylation of a dihydropyridine nitrogenHigh diastereoselectivity in addition reactions
(R)-Phenylglycinol DerivativeFormation of a chiral urea/carbamoyl chlorideModerate to high enantioselectivity
CamphorsultamAcylation of a dihydropyridine nitrogenHigh diastereoselectivity, often with predictable stereochemistry

This table is purely illustrative and based on the general utility of these auxiliaries in asymmetric synthesis. researchgate.net

Investigation of Reaction Mechanisms and Pathways

The investigation of reaction mechanisms is crucial for optimizing synthetic routes and understanding product distributions. For this compound, mechanistic studies would focus on the formation of the pyridine ring and the carboxamide group.

Identification and Characterization of Reaction Intermediates

The synthesis of a substituted pyridine ring often involves several key intermediates. In a hypothetical synthesis of this compound, potential intermediates could include:

Dihydropyridine species: As mentioned, a 1,4-dihydropyridine (B1200194) derivative is a likely precursor. These intermediates are often unstable and prone to oxidation to the corresponding aromatic pyridine. Their characterization would likely involve in situ spectroscopic techniques like NMR and IR spectroscopy.

Acylium ion or equivalent: The formation of the carboxamide bond could proceed through an acylium ion or a related activated carboxylic acid derivative. These are highly reactive species.

Meisenheimer-type complexes: In reactions involving nucleophilic aromatic substitution on a pyridine ring, Meisenheimer-like intermediates, where a nucleophile has added to the ring, can be formed. abertay.ac.uk

Characterization of these transient species would be essential to elucidate the reaction pathway.

Kinetic and Thermodynamic Control in Synthesis

The principles of kinetic and thermodynamic control are fundamental in determining the outcome of many chemical reactions. dergipark.org.triitd.ac.inwikipedia.org

Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate. libretexts.orgpressbooks.pub This product is formed via the transition state with the lowest activation energy. wikipedia.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. pressbooks.pub Under these conditions, the most stable product (the thermodynamic product) will be the major component of the product mixture, as it is lower in energy. wikipedia.org

In the context of this compound synthesis, these principles could influence the regioselectivity of reactions. For example, in the functionalization of a pre-existing pyridine ring, different positions might be favored under kinetic versus thermodynamic conditions.

Table 2: Hypothetical Influence of Reaction Conditions

ConditionFavored Product TypeRationale
Low Temperature, Short Reaction TimeKinetic ProductThe reaction pathway with the lowest activation energy barrier is favored. libretexts.org
High Temperature, Long Reaction TimeThermodynamic ProductThe system reaches equilibrium, favoring the most stable product. pressbooks.pub

Analysis of Regioselectivity and Stereochemical Outcomes

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of pyridine derivatives, directing groups on the ring play a crucial role in determining the regioselectivity of electrophilic or nucleophilic attack. researchgate.net For a 4,4-disubstituted pyridine, the electronic nature of these substituents would strongly influence the reactivity of the other ring positions. The gem-dimethyl group at the 4-position is sterically hindering and would likely direct incoming reagents to other positions. vulcanchem.com

Stereochemical Outcome refers to the three-dimensional arrangement of atoms in the product. As discussed in the context of chiral auxiliaries, achieving a specific stereochemical outcome (i.e., a single enantiomer) is a key challenge in modern organic synthesis. The stereochemistry of the final product would be determined by the stereochemistry of the chiral auxiliary and the mechanism of the stereodetermining step.

In the absence of a chiral influence, the synthesis would result in a racemic mixture if a stereocenter is formed. The analysis of the stereochemical outcome would typically be performed using techniques such as chiral chromatography or polarimetry.

Advanced Structural Characterization of 4,4 Dimethylpyridine 1 Carboxamide and Its Derivatives

Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of 4,4-Dimethylpyridine-1-carboxamide.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. The predicted chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the dihydropyridine (B1217469) ring, the gem-dimethyl groups, and the carboxamide protons. Due to symmetry, the protons at the 2 and 6 positions are equivalent, as are the protons at the 3 and 5 positions.

Dihydropyridine Protons (H-2/H-6 and H-3/H-5): These olefinic protons would appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons adjacent to the nitrogen (H-2/H-6) are expected to be downfield compared to the H-3/H-5 protons.

Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups at the C-4 position are chemically equivalent and would appear as a sharp singlet.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and possible chemical exchange.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2, H-6 6.5 - 7.0 Doublet (d)
H-3, H-5 4.8 - 5.2 Doublet (d)
4,4-(CH₃)₂ 1.2 - 1.5 Singlet (s)

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield.

Olefinic Carbons (C-2/C-6, C-3/C-5): The carbons of the double bonds in the ring will appear in the typical alkene region. C-2/C-6, being adjacent to the electron-withdrawing nitrogen, are expected to be further downfield than C-3/C-5.

Quaternary Carbon (C-4): The sp³-hybridized carbon bearing the two methyl groups will appear at a characteristic upfield shift.

Methyl Carbons (-CH₃): The carbons of the gem-dimethyl groups will appear in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 165 - 175
C-2, C-6 125 - 135
C-3, C-5 100 - 110
C-4 35 - 45

¹⁵N NMR Spectroscopy: ¹⁵N NMR can directly probe the electronic environment of the two nitrogen atoms in the molecule. These experiments often require advanced techniques like HMBC due to the low natural abundance and sensitivity of the ¹⁵N nucleus.

Ring Nitrogen (N-1): The sp³-hybridized nitrogen of the dihydropyridine ring, bonded to a carbonyl group, is expected to be significantly deshielded.

Amide Nitrogen (-NH₂): The primary amide nitrogen will have a distinct chemical shift, typically found in a well-established range for such functional groups.

Predicted ¹⁵N NMR Chemical Shifts

Nitrogen Atom Predicted Chemical Shift (δ, ppm) (Referenced to liquid NH₃)
N-1 (Ring) 140 - 160

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the H-2/H-6 and H-3/H-5 protons, confirming their adjacent positions on the dihydropyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-2/H-6 and C-2/C-6, H-3/H-5 and C-3/C-5, and the methyl protons with the methyl carbons. This allows for the definitive assignment of the carbon signals.

From the methyl protons to C-4 and C-3/C-5.

From H-2/H-6 to C-4 and the carbonyl carbon (C=O).

From the amide protons (-NH₂) to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational insights.

A NOE correlation between the amide protons and the H-2/H-6 protons would indicate a specific rotational conformation around the N-1—C(O) bond.

Correlations between the methyl protons and the H-3/H-5 protons would confirm the geometry of the 4,4-disubstituted ring system.

Vibrational spectroscopy probes the functional groups and skeletal structure of the molecule. IR and Raman are complementary techniques.

The spectra are expected to be dominated by vibrations from the amide and dihydropyridine moieties.

N-H Stretching: The primary amide (-NH₂) group will show two distinct N-H stretching bands in the IR spectrum, corresponding to symmetric and asymmetric vibrations.

C-H Stretching: Signals just above 3000 cm⁻¹ are expected for the olefinic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl C-H bonds.

C=O Stretching (Amide I band): A very strong and sharp absorption in the IR spectrum is predicted for the carbonyl stretch. This is one of the most characteristic bands in the spectrum.

N-H Bending (Amide II band): This mode, involving N-H bending and C-N stretching, gives a strong band in the IR.

C=C Stretching: The double bonds in the dihydropyridine ring will give rise to stretching vibrations. These are often stronger in the Raman spectrum than in the IR.

Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Asymmetric & Symmetric N-H Stretch -CONH₂ 3350 - 3180 Medium-Strong Weak
Olefinic C-H Stretch C=C-H 3100 - 3000 Medium Medium
Aliphatic C-H Stretch -CH₃ 2980 - 2850 Medium-Strong Medium-Strong
C=O Stretch (Amide I) -C=O 1680 - 1640 Very Strong Medium
N-H Bend (Amide II) -CONH₂ 1640 - 1590 Strong Weak

Subtle shifts in vibrational frequencies can provide clues about the molecule's conformation and intermolecular interactions.

Hydrogen Bonding: Intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another would cause a broadening and red-shift (shift to lower frequency) of both the N-H and C=O stretching bands, particularly in the solid state or in concentrated solutions.

Ring Conformation: The dihydropyridine ring in such systems typically adopts a shallow boat-like conformation. This specific geometry influences the skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), although detailed analysis would require computational modeling.

Rotational Isomers: Rotation around the N-1—C(O) bond could be restricted, potentially leading to distinct conformers. If the energy barrier is high enough, this might result in the splitting of amide-related bands (e.g., Amide I) in the vibrational spectra, though this is often difficult to resolve without low-temperature studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the primary chromophores are the dihydropyridine ring system and the carboxamide functional group. The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* and n → π* types.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity. These are associated with the conjugated system of the dihydropyridine ring. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the carboxamide group, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, the expected absorption maxima can be inferred from analogous structures. Pyridine (B92270) and its derivatives, along with compounds containing carbonyl moieties, exhibit characteristic absorptions. For instance, many simple amide compounds show broad absorption bands with λmax values around 222-226 nm and 275 nm, corresponding to π → π* and n → π* transitions, respectively wu.ac.th. The absorbance in the 270-300 nm range is a common feature for molecules containing a C=O group and is attributed to the n→π* transition masterorganicchemistry.com.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore Expected Wavelength (λmax) Range
π → π* Dihydropyridine conjugated system ~220-230 nm

Note: The values presented are estimations based on data for similar functional groups and molecular structures.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₁₂N₂O, Molecular Weight: 152.196 g/mol ), electron ionization (EI) would likely produce a molecular ion peak (M⁺) corresponding to its molecular weight.

Expected Fragmentation Pathways:

Loss of the carboxamide radical: A primary fragmentation could be the cleavage of the N-C(O) bond, leading to the loss of a ·CONH₂ radical (44 Da) and the formation of a stable 4,4-dimethyl-1,4-dihydropyridinyl cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ring could occur.

Loss of methyl groups: Fragmentation could involve the loss of a methyl radical (·CH₃, 15 Da) from the gem-dimethyl group at the C4 position, leading to a fragment ion at m/z 137.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula of Fragment
152 Molecular Ion [M]⁺ [C₈H₁₂N₂O]⁺
137 [M - CH₃]⁺ [C₇H₉N₂O]⁺
108 [M - CONH₂]⁺ [C₇H₁₀N]⁺

Note: These are predicted fragmentation patterns. Actual experimental results may show additional or different fragments.

Crystallographic Analysis: Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Crystal Structures

As of the latest literature surveys, a solved single-crystal X-ray structure for this compound has not been reported. Therefore, a definitive description of its crystal system, space group, and unit cell parameters is not possible. However, based on the analysis of related pyridine carboxamide derivatives, a hypothetical structure can be discussed. The molecule would feature a non-aromatic 1,4-dihydropyridine (B1200194) ring, with the carboxamide group attached to the nitrogen atom. The gem-dimethyl substitution at the C4 position would result in a tetrahedral geometry at this carbon.

Polymorphism and Co-crystallization Studies

The potential for this compound to exhibit polymorphism and form co-crystals is high, primarily due to the presence of the carboxamide group, which is a versatile hydrogen-bonding moiety.

Polymorphism: This phenomenon, where a compound crystallizes into two or more different crystal structures, is common for molecules with flexible conformations or multiple hydrogen bonding sites. Pyridine-dicarboxamides, for example, have been shown to form different polymorphs and hydrates depending on the crystallization conditions researchgate.net. The ability of the carboxamide group to act as both a hydrogen bond donor and acceptor allows for various packing arrangements, which can lead to the formation of distinct polymorphs with different physicochemical properties rsc.org.

Co-crystallization: The compound is a prime candidate for forming co-crystals. Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds nih.gov. The carboxamide group can form robust hydrogen-bonded synthons with other molecules (co-formers) that possess complementary functional groups, such as carboxylic acids or other amides. The pyridine nitrogen, although part of a dihydropyridine system, may also act as a hydrogen bond acceptor. The formation of co-crystals with various carboxylic acids and other pyridine derivatives is a well-established strategy in crystal engineering mdpi.comresearchgate.netnih.gov.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds, supplemented by weaker van der Waals interactions. The key interactions would involve the carboxamide group.

The carboxamide functional group is an excellent motif for forming strong and directional hydrogen bonds. It contains an N-H group, which is a hydrogen bond donor, and a carbonyl oxygen, which is a potent hydrogen bond acceptor.

The most common and stable hydrogen-bonding motif formed by primary carboxamides is the centrosymmetric R²₂(8) dimer rsc.org. In this arrangement, two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming an eight-membered ring. Such double hydrogen bonds are exceptionally strong and are a recurring feature in the crystal structures of carboxamides and carboxylic acids nih.gov. These dimers can then act as building blocks, further connecting through other interactions or weaker hydrogen bonds to form extended one-, two-, or three-dimensional networks rsc.orgmdpi.com.

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Potential Role Description
Amide N-H Donor The two protons on the primary amide nitrogen can participate in hydrogen bonding.
Carbonyl C=O Acceptor The oxygen atom is a strong hydrogen bond acceptor.

The interplay of these hydrogen bonding capabilities, along with the steric influence of the dimethyl groups, would ultimately dictate the final crystal packing and the potential for forming polymorphs or co-crystals.

π-π Stacking and Other Non-covalent Interactions

Non-covalent interactions are fundamental in crystal engineering, dictating the assembly of molecules into well-defined supramolecular architectures. In the context of pyridine carboxamides, a variety of these interactions, including hydrogen bonding and π-π stacking, are crucial in stabilizing the crystal lattice. mdpi.com

Hydrogen bonds are a predominant feature in the crystal packing of pyridine carboxamides. The amide group provides both hydrogen bond donors (N-H) and acceptors (C=O), while the pyridine ring's nitrogen atom acts as an additional acceptor site. mdpi.com Studies on related compounds, such as pyridine-2,6-dicarboxamide derivatives, reveal extensive hydrogen bond networks, often mediated by solvent molecules when present. mdpi.com In non-solvated crystals, hydrogen bonds typically form between amide groups (N-H···O=C) or between an amide group and the heterocyclic nitrogen atom. mdpi.comnih.gov Unconventional hydrogen bonds, like aryl C-H···O and C-H···F interactions, have also been observed in substituted pyridine-2-carboxamide derivatives. nih.gov

π-π stacking interactions involving the aromatic pyridine rings are another significant stabilizing force. The arrangement of these stacks can vary, leading to different packing motifs. For instance, in the crystal structure of N-(4-nitrophenyl)pyridine-2-carboxamide, intermolecular hydrogen bonds result in a "stepped or staircase-like progression" of loosely π-stacked molecules. nih.govresearchgate.net In this arrangement, the molecules are related by inversion symmetry, with alternating interplanar separations. nih.govresearchgate.net Other derivatives exhibit different stacking patterns, such as a sandwiched configuration where a central pyridine ring is positioned between two other heterocyclic moieties. nih.gov The specific geometry of these interactions is influenced by factors like the presence and nature of substituents on the pyridine ring.

The interplay of these non-covalent forces—hydrogen bonding, π-π stacking, and other weak interactions like C–H···π contacts—collectively determines the final three-dimensional crystal structure. scispace.com

Table 1: Examples of π-π Stacking Interactions in Pyridine Carboxamide Derivatives

CompoundStacking DescriptionInterplanar/Centroid Distance (Å)
N-(4-nitrophenyl)pyridine-2-carboxamideStepped or staircase-like progression with alternating separations. nih.gov3.439 (1) and 3.476 (1) nih.govresearchgate.net
Furan-2,5-dicarboxamide derivative with pyrimidine (B1678525)π-stacking between furan (B31954) and pyrimidine rings. nih.gov3.442 (1) nih.gov
Furan-2,5-dicarboxamide derivative with pyrimidine (alternative)π-stacking between furan and pyrimidine rings. nih.gov3.315 (1) nih.gov
Pyridine-2,6-dicarboxamide derivative with phenyl ringπ-stacking between pyridine and phenyl rings. mdpi.com3.495 (1) mdpi.com
Crystal Twinning and Disorder Phenomena

During crystallographic analysis, deviations from a perfect, ordered crystal lattice can occur, manifesting as crystal twinning or disorder. These phenomena can complicate structure determination but also provide insight into crystal growth and molecular packing. colab.ws

Crystal Twinning is the symmetrical intergrowth of two or more crystals of the same substance. wikipedia.org The distinct domains are related by a specific symmetry operation, known as the twin law, which is not a symmetry element of the original single crystal. Twinning can arise in several ways:

Growth Twins: These form due to an interruption or change during crystal growth. wikipedia.org

Transformation Twins: These result from a phase transition, where a higher-symmetry crystal structure transforms into a lower-symmetry one upon cooling or a change in pressure. wikipedia.orgtulane.edu

Deformation Twins: These are caused by mechanical stress applied to a formed crystal. wikipedia.org

Twinning can be further classified based on the relationship between the lattices of the twinned domains, such as merohedral twinning, where the twin operation belongs to the point group of the lattice, leading to a complete overlap of reflections in the diffraction pattern. colab.ws

Table 2: Overview of Crystal Twinning and Disorder

PhenomenonTypeDescription
Crystal Twinning Growth TwinOccurs due to accidents or changes during the initial crystal formation. wikipedia.orgtulane.edu
Transformation TwinResults from a phase transition to a more stable crystal structure due to changes in temperature or pressure. wikipedia.orgtulane.edu
Deformation TwinArises from the application of mechanical stress to an existing crystal. wikipedia.org
Disorder Positional DisorderAtoms or molecules occupy two or more alternative sites in the crystal lattice. acs.org
Orientational DisorderA molecule or a part of it can have multiple orientations at a single site. scispace.com

Theoretical and Computational Chemistry Studies on 4,4 Dimethylpyridine 1 Carboxamide

Quantum Chemical Investigations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4,4-Dimethylpyridine-1-carboxamide at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of various molecular descriptors.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity and electronic transition properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, theoretical calculations reveal the distribution of these frontier orbitals. The HOMO is predominantly localized on the pyridine (B92270) ring and the nitrogen atom of the carboxamide group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is primarily distributed over the carbonyl group and the pyridine ring, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.95
HOMO-LUMO Gap5.90

Note: These values are hypothetical and representative of what would be expected from DFT calculations at the B3LYP/6-31G(d) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. uni-muenchen.de

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These areas signify electron-rich sites and are the most probable locations for electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are observed around the hydrogen atoms of the methyl groups and the amide proton, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov

Energetic and Thermochemical Properties

Computational chemistry provides a means to calculate various energetic and thermochemical properties of molecules, such as the enthalpy of formation. The enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. These values are crucial for understanding the stability and reaction energetics of a compound. While experimental determination can be challenging, computational methods offer a reliable alternative. nist.gov

The standard enthalpy of formation for this compound in the gaseous phase can be calculated using high-level theoretical methods.

Table 2: Calculated Thermochemical Properties of this compound

PropertyValue
Standard Enthalpy of Formation (gas, 298.15 K)-85.3 kJ/mol
Standard Gibbs Free Energy of Formation (gas, 298.15 K)120.5 kJ/mol
Standard Entropy (gas, 298.15 K)380.2 J/(mol·K)

Note: These values are hypothetical and based on typical values for similar pyridine derivatives.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. scispace.comresearchgate.net DFT calculations are employed to determine the optimized ground-state geometry of this compound, which corresponds to the minimum energy structure on the potential energy surface. arxiv.org From this optimized geometry, various spectroscopic properties can be predicted.

For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. plos.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data. actascientific.com

Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O Stretch1685Carboxamide carbonyl stretch
N-H Stretch3450Amide N-H stretch
Pyridine Ring Stretch1605, 1550C=C and C=N stretching in the ring
C-H Stretch (Methyl)2980, 2950Symmetric and asymmetric stretching

Note: These are representative frequencies and would be obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis and molecular dynamics simulations provide dynamic perspectives on the behavior of this compound.

Exploration of Rotational Barriers and Conformational Isomerism

Conformational isomerism in this compound arises primarily from rotation around the C(pyridine)-C(amide) and C-N bonds. pearson.com The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance. This can lead to the existence of distinct cis and trans conformers, though the trans conformation is generally more stable in acyclic amides. mdpi.com

Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining these rotations. This allows for the identification of stable conformers (energy minima) and the determination of the energy barriers (transition states) that separate them. libretexts.org The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time. nih.govfrontiersin.org These simulations provide insights into the flexibility of the molecule and the timescales of conformational transitions, offering a more complete picture of its dynamic behavior in different environments. mdpi.com

Dynamic Behavior in Various Solvation Environments

The dynamic behavior of a molecule is significantly influenced by its surrounding solvent molecules. While specific studies on this compound are not extensively detailed in the available literature, its structural features—a polar carboxamide group and a pyridine ring—allow for predictions of its behavior in different solvation environments.

Computational methods, such as molecular dynamics (MD) simulations, can model the movement and interactions of the solute molecule with a solvent box over time. For this compound, such simulations would likely reveal:

In Polar Protic Solvents (e.g., Water, Ethanol): Strong hydrogen bonding interactions are expected. The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring would act as hydrogen bond acceptors, while the N-H group of the carboxamide would serve as a hydrogen bond donor. This network of hydrogen bonds would significantly restrict the rotational and translational motion of the molecule.

In Polar Aprotic Solvents (e.g., DMSO, DMF): Dipole-dipole interactions would dominate. These solvents can act as hydrogen bond acceptors, interacting with the amide N-H group. researchgate.net The lack of donor capabilities in the solvent would lead to a different and likely more flexible solvation shell compared to protic solvents.

In Nonpolar Solvents (e.g., Benzene, Hexane): Weaker van der Waals forces would be the primary mode of interaction. In such environments, the molecule is expected to exhibit greater conformational freedom. The energy difference between various conformers, which might be small in the gas phase, could become more pronounced as the solvent dictates the most stable arrangement to minimize unfavorable interactions.

Influence of Solvent Effects on Electronic and Structural Properties

The solvent does not just affect the dynamic motion of a molecule but can also alter its fundamental electronic and structural properties. This is primarily due to the stabilization or destabilization of the molecule's ground and excited states and its charge distribution. Time-dependent density functional theory (TD-DFT) combined with a polarizable continuum model (PCM) is a common computational approach to study these effects. researchgate.netresearchgate.net

For this compound, the following effects would be anticipated with increasing solvent polarity:

Electronic Properties: A significant change is expected in the molecule's dipole moment, which would likely increase in more polar solvents due to induced polarization. The energies of the frontier molecular orbitals (HOMO and LUMO) would also be affected. Typically, polar solvents stabilize both orbitals, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. This change can be correlated with shifts in UV-Vis absorption spectra (solvatochromism). researchgate.netsci-hub.se

Table 1: Predicted Qualitative Influence of Solvent Polarity on Properties of this compound This table is illustrative and based on general principles of computational chemistry.

PropertyNonpolar Solvent (e.g., Hexane)Polar Aprotic Solvent (e.g., DMSO)Polar Protic Solvent (e.g., Water)
Dipole Moment LowIntermediateHigh
HOMO-LUMO Gap LargerIntermediateSmaller (potential for red shift)
N-H Bond Length ShorterLongerLongest
C=O Bond Length ShorterLongerLongest

Advanced Interaction Studies

To fully understand the chemical nature of this compound, it is essential to analyze how it interacts with itself in the solid state and with other molecules.

Hirshfeld Surface Analysis and 3D Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules.

For a hypothetical crystal structure of this compound, a Hirshfeld analysis would involve:

d_norm surfaces: These surfaces highlight intermolecular contacts shorter than the van der Waals radii sum with red spots, indicating regions of significant interaction, such as hydrogen bonds.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, quantifying the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the total surface area. nih.govresearchgate.net For this compound, one would expect prominent features corresponding to O···H and N···H contacts, indicative of hydrogen bonding involving the carboxamide group.

3D Energy Frameworks complement Hirshfeld analysis by calculating the interaction energies between molecular pairs in the crystal. uomphysics.netrasayanjournal.co.in This allows for the visualization of the crystal packing as a network of energy topologies, typically showing electrostatic and dispersion components. In the crystal packing of many organic molecules, dispersion energy is often the dominant stabilizing force, even in the presence of hydrogen bonds. nih.gov For this compound, this analysis would reveal the energetic hierarchy of the interactions holding the crystal together, distinguishing the strong hydrogen-bonding backbones from weaker, dispersive stacking interactions.

Computational Approaches to Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) aim to link a molecule's chemical structure to its reactivity. nih.gov Computational chemistry offers several descriptors for this purpose, primarily derived from Density Functional Theory (DFT) calculations.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule shows the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely to have significant density on the pyridine ring, while the LUMO may be centered on the carboxamide moiety.

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface. It visually identifies regions of positive (blue) and negative (red) potential. For this molecule, a negative potential would be expected around the carbonyl oxygen and pyridine nitrogen, indicating sites prone to electrophilic attack. A positive potential would be found around the amide hydrogen, indicating a site for nucleophilic attack. researchgate.net

Molecular Docking Simulations for Interaction Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. samipubco.com This method is fundamental in drug discovery. While specific docking studies for this compound are not reported, its pyridine carboxamide scaffold is present in many pharmacologically active compounds. nih.govontosight.ai

A molecular docking simulation for this compound into a hypothetical enzyme active site would proceed by:

Generating a 3D conformation of the molecule.

Placing it within the binding site of the target protein.

Using a scoring function to evaluate thousands of possible poses, ranking them based on binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. nih.gov

The results would predict the interaction mode, identifying key intermolecular contacts.

Table 2: Plausible Intermolecular Interactions for this compound in a Hypothetical Enzyme Active Site This table is illustrative and based on the functional groups of the molecule.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Amide N-H Hydrogen Bond DonorAspartate, Glutamate, Serine (side chain O)
Carbonyl C=O Hydrogen Bond AcceptorSerine, Threonine (side chain OH), Arginine (side chain NH)
Pyridine Nitrogen Hydrogen Bond Acceptor / π-stackingSerine, Threonine (side chain OH) / Phenylalanine, Tyrosine
Pyridine Ring π-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan
Dimethyl Groups Hydrophobic (van der Waals)Leucine, Isoleucine, Valine, Alanine

Such simulations are the first step in rational drug design, guiding the synthesis of more potent and selective derivatives. tandfonline.com

Reactivity Profiles and Potential Applications of 4,4 Dimethylpyridine 1 Carboxamide in Organic Synthesis

Role as a Synthetic Building Block in Heterocyclic Chemistry

No studies have been found that document the use of 4,4-Dimethylpyridine-1-carboxamide as a synthetic building block for the preparation of other heterocyclic compounds. While pyridine (B92270) derivatives are foundational in heterocyclic chemistry, the specific reactivity of this compound in cycloaddition, condensation, or rearrangement reactions to form new ring systems is not described in the available literature. mdpi.comnih.govresearchgate.netaksci.com

Evaluation as a Catalyst or Co-catalyst in Organic Transformations

There is no evidence in the searched literature to suggest that this compound has been evaluated as a catalyst or co-catalyst. The structural features of pyridine and its derivatives sometimes allow them to act as organocatalysts, for example, in acylation reactions. libretexts.orgacs.org However, no such catalytic activity has been reported for this compound.

Application in Amide Bond Formation and Related Coupling Reactions

The application of this compound in amide bond formation or other coupling reactions is not documented. While amide synthesis is a fundamental process in organic chemistry, and various reagents are used to facilitate it, the role of this specific compound as a coupling agent, additive, or substrate in such reactions has not been explored in the available research. nih.govnih.govnih.govorganic-chemistry.org

Exploration as a Ligand in Transition Metal Coordination Chemistry

No publications were found describing the synthesis or characterization of transition metal complexes using this compound as a ligand. The pyridine nitrogen atom and the carboxamide group offer potential coordination sites. nih.gov The electronic and steric properties of the dimethyl-substituted pyridine ring would influence its coordination behavior. researchgate.net However, its actual use in forming metal complexes and the properties of any such complexes remain uninvestigated in the public domain. nih.govbohrium.comcsic.es

Future Research Directions and Emerging Paradigms for Pyridine Carboxamide Chemistry

Development of Novel Derivatization Strategies

The exploration of novel derivatization strategies for the 4,4-Dimethylpyridine-1-carboxamide core is a key avenue for future research. The inherent reactivity of the pyridine (B92270) ring and the carboxamide group allows for a wide array of chemical modifications to generate libraries of new compounds with diverse properties.

Future efforts will likely focus on several key areas:

Site-Selective Functionalization: Developing methods for the selective introduction of functional groups at specific positions on the pyridine ring will be crucial. This will enable the fine-tuning of electronic properties, steric hindrance, and interaction capabilities with biological targets or other molecules.

Bioisosteric Replacement: The carboxamide group can be replaced with other functional groups (bioisosteres) such as oxadiazoles, triazoles, or sulfonamides to modulate physicochemical properties like solubility, metabolic stability, and hydrogen bonding capacity.

Scaffold Hopping: Utilizing the 4,4-dimethylpyridine core as a starting point for more significant structural modifications, or "scaffold hopping," can lead to the discovery of entirely new chemical classes with potentially novel biological activities or material properties. nih.gov For instance, the core could be fused with other heterocyclic rings to create more complex and rigid structures.

These derivatization strategies will be instrumental in generating novel compounds for applications ranging from pharmaceuticals to agrochemicals. ontosight.aiasm.org

StrategyDescriptionPotential Impact on this compound
Site-Selective C-H Functionalization Direct activation and functionalization of carbon-hydrogen bonds on the pyridine ring.Allows for the introduction of a wide range of substituents at positions 2, 3, 5, and 6, creating diverse chemical space.
Bioisosteric Replacement of Carboxamide Replacing the -CONH2 group with other functionalities like tetrazoles, acyl sulfonamides, or reversed amides.Modifies hydrogen bonding patterns, polarity, and metabolic stability, influencing biological activity and material properties.
Scaffold Hopping Using the core structure as a template to design and synthesize related but structurally distinct scaffolds.Leads to the discovery of novel intellectual property and compounds with potentially different modes of action or applications. nih.gov
Modification of the Dimethyl Group Functionalization or replacement of the methyl groups at the 4-position.Alters the steric and electronic environment around the pyridine ring, potentially influencing binding affinity and selectivity.

Advancements in High-Throughput Synthesis and Characterization

The efficient synthesis and screening of large numbers of compounds are essential for modern chemical research. High-throughput synthesis (HTS) and characterization techniques are poised to accelerate the exploration of the chemical space around this compound.

Future advancements in this area include:

Automated Synthesis Platforms: The use of robotic systems for parallel synthesis will enable the rapid generation of extensive libraries of this compound derivatives. rug.nl These platforms can handle a wide range of reagents and reaction conditions, facilitating the exploration of diverse derivatization strategies.

Miniaturization and Flow Chemistry: Performing reactions in microreactors or using flow chemistry techniques can offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. These methods are well-suited for the rapid optimization of reaction conditions for the synthesis of novel derivatives.

Rapid Characterization Techniques: The integration of high-throughput analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, directly with synthesis platforms will allow for the real-time analysis and purification of compound libraries. nih.govscispace.com

The combination of these technologies will create a powerful workflow for the discovery of new pyridine carboxamides with desired properties. acs.org

TechnologyApplication to this compound DerivativesAdvantages
Parallel Synthesis Robots Rapid generation of a library with variations at multiple positions of the scaffold.Increased speed of discovery, exploration of a wider chemical space. rug.nl
Flow Chemistry Optimization of reaction conditions (temperature, pressure, time) for the synthesis of specific derivatives.Improved reaction control, higher yields, enhanced safety, and scalability.
High-Throughput Mass Spectrometry Rapidly confirm the molecular weight of newly synthesized compounds in a library format.High speed, sensitivity, and compatibility with automated systems. nih.govscispace.com
Automated NMR Spectroscopy Structural confirmation of a large number of purified compounds.Provides detailed structural information essential for quality control.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of new molecules. ucl.ac.uknih.gov These computational tools can be applied to the this compound scaffold to guide the synthesis of compounds with a higher probability of success.

Key applications of AI and ML in this context include:

Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical databases to generate novel molecular structures based on the this compound scaffold. nih.gov These models can suggest new derivatives that are synthetically accessible and possess desired properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity, physicochemical properties, and potential toxicity of virtual derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates.

De Novo Design: AI algorithms can design novel molecules from scratch that are optimized for a specific biological target, while incorporating the this compound core as a key structural element.

The integration of AI and ML into the design-make-test-analyze cycle will significantly accelerate the discovery of new and improved pyridine carboxamides. acs.org

AI/ML TechniqueApplication in Pyridine Carboxamide DesignExample
Generative Adversarial Networks (GANs) Generation of novel, synthetically feasible derivatives of this compound.Training a model on a library of known kinase inhibitors to generate new pyridine carboxamide-based structures with predicted activity.
Recurrent Neural Networks (RNNs) Learning the "language" of chemical structures to propose new molecules with desired properties. nih.govGenerating a list of potential derivatives with improved solubility or metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of virtual compounds based on their chemical structure.Building a model to predict the antifungal activity of new this compound derivatives.
Reinforcement Learning Iteratively optimizing molecular structures towards a specific goal, such as high binding affinity to a target protein.Designing a derivative of this compound with maximal predicted selectivity for a particular enzyme.

Investigation of Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the basis of supramolecular chemistry. The this compound scaffold possesses key features, namely the hydrogen-bonding capability of the carboxamide group and the coordination potential of the pyridine nitrogen, that make it an attractive building block for supramolecular assembly.

Future research in this area will likely explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. nih.gov By judiciously choosing the metal center and modifying the periphery of the this compound ligand, materials with tailored porosity, catalytic activity, or sensing capabilities can be designed.

Functional Supramolecular Materials: By incorporating photoresponsive, electroactive, or biocompatible functionalities into the this compound structure, it is possible to create "smart" materials that respond to external stimuli. For example, a luminescent lanthanide metallogel has been created through the self-assembly of functionalized pyridine-based ligands. rsc.org

The investigation of the supramolecular chemistry of this compound derivatives opens up possibilities for the development of novel functional materials with applications in catalysis, separation, and sensing.

Sustainable and Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in Applying these principles to the synthesis of this compound and its derivatives is an important future research direction.

Key green chemistry approaches include:

Catalytic Methods: The development of highly efficient and recyclable catalysts, such as nanocatalysts, can replace stoichiometric reagents, leading to less waste and milder reaction conditions. researchgate.net

Alternative Reaction Media: The use of environmentally benign solvents like water, ethanol (B145695), or ionic liquids, or even performing reactions in the absence of a solvent (mechanochemistry), can significantly reduce the environmental impact of synthetic processes. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step can improve atom economy and reduce the number of purification steps. bohrium.com

Energy-Efficient Synthesis: The use of microwave irradiation or ultrasound can often accelerate reaction rates and improve yields, leading to more energy-efficient processes. nih.gov

By embracing green chemistry, the synthesis of pyridine carboxamides can become more sustainable and economically viable, both in academic research and industrial production. nih.gov

Green Chemistry PrincipleApplication to Pyridine Carboxamide SynthesisBenefit
Use of Catalysis Employing reusable solid acid or metal nanocatalysts for cyclization and functionalization reactions. researchgate.netReduced waste, milder reaction conditions, easier product purification.
Benign Solvents Conducting syntheses in water, ethanol, or supercritical CO2. nih.govReduced environmental pollution and health hazards associated with volatile organic compounds.
Atom Economy Designing multicomponent reactions where most of the atoms of the reactants are incorporated into the final product. bohrium.comMaximized efficiency of raw material use and minimized waste generation.
Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times from hours to minutes. nih.govLower energy consumption and faster process development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,4-Dimethylpyridine-1-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling pyridine derivatives with carboxamide groups using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm methyl group positions and carboxamide functionality.
  • IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the carboxamide group.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
    Cross-referencing with NIST Chemistry WebBook ensures spectral assignments align with standardized data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
  • Humidity Testing : Expose the compound to 75% relative humidity to assess hygroscopicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate receptor binding (e.g., SPR or ITC) with functional cellular assays (e.g., cAMP or calcium flux).
  • Statistical Robustness : Apply ANOVA or Bayesian modeling to assess variability across replicates or experimental setups.
  • Structural Confirmation : Re-characterize the compound using X-ray crystallography or 2D NMR if batch-to-batch inconsistencies are suspected .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinases or GPCRs). Optimize force fields for carboxamide and pyridine interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics.
  • QSAR Modeling : Corrogate experimental IC₅₀ values with electronic descriptors (e.g., HOMO-LUMO gaps) from Gaussian calculations .

Q. What analytical methods validate trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Quantify impurities <0.1% using a reverse-phase column and MRM transitions.
  • NMR Relaxation Experiments : Detect low-level contaminants via ¹H NMR with relaxation filters (e.g., T₂ editing).
  • Reference Standards : Cross-check against NIST-certified spectra to identify unknown peaks .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to assess the cytotoxicity of this compound?

  • Methodological Answer :

  • Cell Lines : Use HEK293 or HepG2 cells with 72-hour exposure periods.
  • Dose Range : Test 0.1–100 µM concentrations, including vehicle controls (DMSO ≤0.1%).
  • Endpoint Assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) for dual confirmation.
  • Data Normalization : Express results as % viability relative to untreated controls, using nonlinear regression (GraphPad Prism) for IC₅₀ calculation .

Q. What methodologies address discrepancies in solubility measurements of this compound across solvents?

  • Methodological Answer :

  • Shake-Flask Method : Saturate the compound in PBS, DMSO, or ethanol at 25°C. Filter (0.22 µm) and quantify supernatant via UV-Vis at λmax.
  • Thermodynamic Modeling : Predict solubility with COSMO-RS using molecular surface charge densities.
  • Cross-Validation : Compare results with PubChem solubility data for structurally related piperidine carboxamides .

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